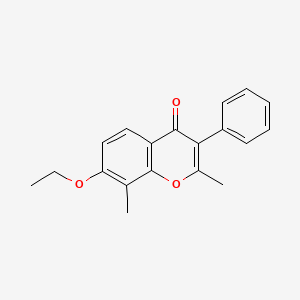

7-ethoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “7-ethoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one” belongs to the class of organic compounds known as chromenones. Chromenones are compounds containing a chromene (or 2H-1-benzopyran) moiety bearing a ketone group at the 4-position .

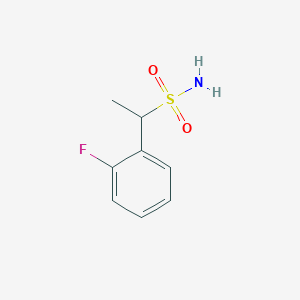

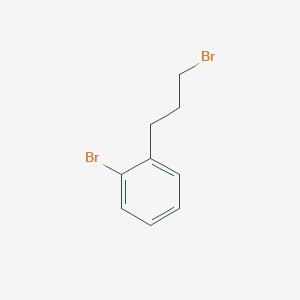

Molecular Structure Analysis

The molecular structure of chromenones typically consists of a fused six-membered benzene ring and a five-membered lactone ring . The presence of various substituents like ethoxy, dimethyl, and phenyl groups in “7-ethoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one” would further influence its molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For chromenones, these can include factors such as polarity, solubility, melting point, and boiling point . Specific data for “7-ethoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one” is not available.Aplicaciones Científicas De Investigación

Spectral and Acid-Base Properties

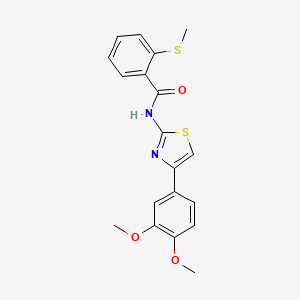

Research on derivatives of 7-hydroxy-2-phenyl-4H-chromen-4-one, including those with substituents like chloro, methoxy, and dimethylamino, reveals significant insights into their spectral and fluorescent properties. These compounds exhibit a wide range of absorption and fluorescence across the visible spectrum, affected greatly by the substituents at position 4'. The study highlights the impact of electron-releasing and electron-withdrawing substituents on the spectral characteristics and excited-state behaviors of these compounds (Serdiuk & Roshal, 2015).

Synthesis and Characterization

Novel synthesis methods have been developed for chromene derivatives, offering insights into their structural and chemical properties. For instance, novel 2-(2-phenylethyl)chromen-4-ones have been isolated from natural sources, elucidated through advanced spectroscopic methods including NMR and MS analyses. These studies contribute to the understanding of chromene chemistry and its potential applications in various fields (Gao et al., 2012).

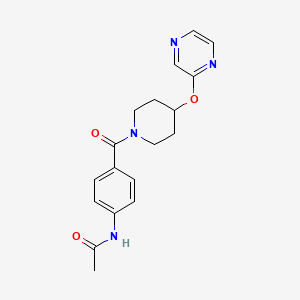

Apoptosis Induction and Anticancer Potential

Chromene derivatives have shown potential as apoptosis inducers, with specific compounds identified through high-throughput screening assays. These derivatives exhibit the ability to induce nuclear fragmentation, cell cycle arrest, and apoptosis in various human cell lines, highlighting their potential as anticancer agents. The structure-activity relationship (SAR) studies further refine the understanding of these compounds' mechanisms and efficacy (Kemnitzer et al., 2004).

Photochromic Materials and Natural Products Synthesis

Chromene derivatives play a crucial role in the synthesis of photochromic materials and biologically active natural products. For example, chromene chromium carbene complexes have been used to synthesize naphthopyran and naphthopyrandione units, which are integral to photochromic materials. These findings illustrate the utility of chromene derivatives in creating advanced materials with potential applications in technology and medicine (Rawat et al., 2006).

Mecanismo De Acción

The mechanism of action of chromenones can vary widely depending on their specific structure and the biological target. Some chromenones have been found to exhibit pharmacological activities, such as anticancer, anti-inflammatory, and antioxidant effects . The mechanism of action of “7-ethoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one” is not known.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

7-ethoxy-2,8-dimethyl-3-phenylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O3/c1-4-21-16-11-10-15-18(20)17(14-8-6-5-7-9-14)13(3)22-19(15)12(16)2/h5-11H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYILHHMVVUVAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2,4-Dimethylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2892554.png)

![tert-Butyl 2-(2-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2892556.png)

![(2E)-2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2892561.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(2-cyanophenyl)ethanediamide](/img/structure/B2892567.png)

![[4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2892568.png)

![N-[[(1S,2S,4R)-4-(Hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl]acetamide](/img/structure/B2892569.png)

![4-Chloro-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B2892571.png)